2-Chloro-4-fluorothiophenol

説明

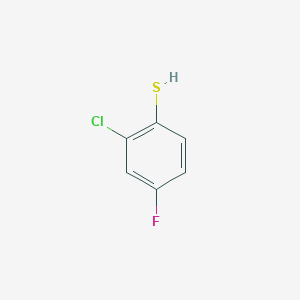

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAPPJSILOMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334027 | |

| Record name | 2-Chloro-4-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-99-3 | |

| Record name | 2-Chloro-4-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 4 Fluorothiophenol

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 2-chloro-4-fluorothiophenol often involves multi-step processes starting from readily available halogenated aromatic compounds. These routes have been refined over time to improve yield and purity.

Thiophenol Salt Formation and Its Role in Downstream Synthesis

The formation of a thiophenol salt, or thiolate, is a critical step in many synthetic applications involving this compound. The deprotonation of the thiol group (-SH) by a base creates a highly nucleophilic thiolate anion. This anion can then readily participate in nucleophilic substitution or coupling reactions.

Common bases used for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride. prepchem.com The choice of base and solvent is crucial for the success of subsequent reactions. For instance, in the synthesis of thioethers, aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to enhance the nucleophilicity of the thiolate. The resulting thiolate is a key intermediate, enabling the formation of carbon-sulfur bonds, which is fundamental to the synthesis of a wide range of more complex molecules.

Two primary strategies for utilizing the thiolate are:

Pre-formation: The thiolate salt is formed and isolated before the main reaction. researchgate.net

In situ formation: The thiophenol is used in conjunction with a base, forming the thiolate within the reaction mixture. researchgate.net

Strategies for Halogenated Aromatic Precursor Derivatization

A common precursor for this compound is 2-chloro-4-fluoroaniline. One established method involves the diazotization of 2-chloro-4-fluoroaniline, followed by a reaction with a sulfur-containing reagent to introduce the thiol group.

Another significant precursor is 1,2-dichloro-4-fluorobenzene. The synthesis from this starting material highlights the challenges of regioselectivity, as the positions of the chlorine and fluorine atoms influence the reactivity of the benzene (B151609) ring.

The chlorination of 4-fluorophenol (B42351) is another route to a related precursor, 2-chloro-4-fluorophenol. google.comgoogle.com This process can be achieved using chlorine gas or sulfuryl chloride. google.comgoogle.com Research has shown that conducting the chlorination in the presence of water can lead to high yields and selectivity for the desired 2-chloro-4-fluorophenol. google.com

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and related compounds.

Exploration of Environmentally Conscious Synthetic Strategies

A significant development in the synthesis of thiophenols is a "clean" method that utilizes a sulfonated intermediate. google.comgoogle.com This process involves the sulfonation of a benzene-like compound, followed by a reduction step. google.comgoogle.com One example describes the reaction of 2-chloro-4-fluorobenzene sulfonamide with potassium formate (B1220265) at high temperatures to produce this compound with a reported yield of 74.4%. google.com This method is presented as being more succinct and environmentally friendly than traditional routes. google.com

Another approach to greener synthesis involves the use of microwave-assisted organic synthesis. researchgate.net This technique can lead to shorter reaction times, higher yields, and a reduction in by-products, making it an attractive alternative to conventional heating methods. researchgate.net

Regioselective Synthesis and Isomer Control

Controlling the position of functional groups on the aromatic ring is a critical aspect of synthesizing substituted thiophenols. The synthesis of 5-amino-2-chloro-4-fluorothiophenol, for example, has been achieved through the chlorosulfonation of 4-chloro-2-fluoronitrobenzene, followed by reduction. google.com This method demonstrates a high degree of regioselectivity, leading to the desired isomer in good yield. google.com

The direct chlorination of 4-fluorophenol also presents a challenge in isomer control. However, studies have shown that by carefully controlling reaction conditions, such as temperature and the absence of a catalyst, high selectivity for the 2-chloro isomer can be achieved. google.comgoogle.com

Mechanistic Studies of Synthetic Transformations and Reaction Condition Optimization

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

For instance, in the chlorination of thiophenols, mechanistic studies have revealed the involvement of disulfide intermediates. The reaction can proceed through direct oxidative coupling of the thiol or by condensation of the thiol with a nascent sulfenyl chloride. acs.orged.ac.uk The presence of HCl can catalyze the release of molecular chlorine, which then accelerates the reaction. acs.orged.ac.uk

Optimization of reaction conditions is key to successful synthesis. chlorobenzene.ltd This includes factors such as the choice of reagents, solvents, temperature, and reaction time. For example, in the synthesis of 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid, a related compound, the use of a catalytic base like potassium carbonate in a polar aprotic solvent at elevated temperatures is crucial for complete substitution.

The following table provides a summary of reaction conditions for a representative synthesis of a thioether from a thiophenol, illustrating the importance of optimizing each step.

| Step | Reagents/Conditions | Purpose |

| Thioether Formation | 4-fluorothiophenol (B130044), 2-chloro-N-methylethan-1-amine, NaH or K₂CO₃, DMF or THF, room temp to reflux | Nucleophilic substitution |

| Hydrochloride Salt Formation | Free base product, Hydrochloric acid (HCl) | Improve stability and handling |

This table is a generalized example based on the synthesis of a related compound and illustrates the types of conditions that are optimized.

Reactivity and Mechanistic Elucidation of 2 Chloro 4 Fluorothiophenol

Electronic Structure and Intramolecular Interactions Influencing Reactivity

The arrangement of electrons and the non-covalent interactions within the 2-chloro-4-fluorothiophenol molecule are fundamental to understanding its chemical behavior.

Inductive and Resonance Effects of Halogen Atoms on Aromatic Reactivity

The chlorine and fluorine atoms attached to the benzene (B151609) ring exert both inductive and resonance effects, which in turn influence the reactivity of the aromatic system.

Inductive Effect: Both chlorine and fluorine are highly electronegative atoms. Consequently, they withdraw electron density from the aromatic ring through the sigma (σ) bonds. This electron-withdrawing inductive effect (-I) deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. The order of electronegativity suggests that fluorine exerts a stronger inductive effect than chlorine. stackexchange.com

Conformational Analysis and Stereoelectronic Effects

The orientation of the thiol group relative to the aromatic ring and its substituents can influence the molecule's reactivity. Thiophenol and its derivatives can exist in different conformations, often referred to as cis and trans, based on the dihedral angle of the S-H bond relative to the plane of the aromatic ring. nih.govresearchgate.net

Computational studies on substituted thiophenols have shown that the relative stability of these conformers is influenced by the electronic nature of the substituents on the ring. nih.govresearchgate.net For ortho-substituted thiophenols, such as 2-fluorothiophenol (B1332064) and 2-chlorothiophenol (B146423), intramolecular hydrogen bonding between the thiol hydrogen and the ortho-halogen can play a significant role in stabilizing a specific conformation. acs.org This interaction can affect the molecular planarity and, consequently, the dynamics of chemical reactions. acs.org In the case of 2-fluorothiophenol, this intramolecular hydrogen bond has been shown to be a key factor in its photochemistry. acs.org The solvent environment can also impact the conformational preferences of such molecules. researchgate.netbohrium.com

Nucleophilic and Electrophilic Substitution Pathways

The presence of the thiol group and the activated aromatic ring allows this compound to participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution Reactions Involving the Thiolate Anion

The thiol group (-SH) is acidic and can be deprotonated by a base to form the corresponding thiolate anion (S⁻). This thiolate is a potent nucleophile and can readily participate in a variety of substitution reactions.

The synthesis of this compound itself can involve a nucleophilic substitution reaction, for instance, by reacting 2-chloro-4-fluorobromobenzene with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaHS). chlorobenzene.ltd The resulting thiolate can then be protonated to yield the final product. chlorobenzene.ltd

The thiolate anion of this compound can react with various electrophiles, such as alkyl halides, to form thioethers. Aromatic thiols are known to react with compounds containing mobile halogen atoms. tandfonline.com

Aromatic Electrophilic Substitution Patterns and Selectivity

While the halogen substituents deactivate the aromatic ring towards electrophilic substitution, the combined directing effects of the thiol, chloro, and fluoro groups determine the position of substitution.

The thiol group is an ortho, para-directing activator. The halogen atoms, as discussed, are ortho, para-directing deactivators. libretexts.org In this compound, the positions ortho and para to the strongly activating thiol group are positions 3 and 5. The chloro group is at position 2 and the fluoro group at position 4.

The directing effects are as follows:

-SH group: ortho (position 3) and para (position 5) directing.

-Cl group: ortho (no free position) and para (position 5) directing.

-F group: ortho (positions 3 and 5) and para (no free position) directing.

Considering these effects, electrophilic substitution is most likely to occur at position 5, which is para to the thiol group and ortho to the fluorine atom. Position 3 is also activated, being ortho to both the thiol and fluorine groups. Steric hindrance from the adjacent chloro group might influence the selectivity between these two positions.

Oxidation Reactions and Sulfur-Centered Radical Chemistry

The thiol group of this compound is susceptible to oxidation. Mild oxidation typically leads to the formation of the corresponding disulfide, bis(2-chloro-4-fluorophenyl) disulfide. This is a common reaction for thiols. cdnsciencepub.com Stronger oxidizing agents can further oxidize the sulfur atom to form sulfonic acids.

The S-H bond in thiols can undergo homolytic cleavage, particularly under photochemical or radical-initiated conditions, to generate a thiyl radical (Ar-S•). libretexts.orgiku.edu.tr These sulfur-centered radicals are highly reactive intermediates that can participate in a variety of chemical transformations. libretexts.orgrsc.org

Kinetics and Mechanisms of Thiol Chlorination (e.g., N-Chlorosuccinimide Mediated)

The chlorination of thiophenols to form sulfenyl chlorides is a fundamental transformation in organic synthesis. While specific kinetic studies on this compound are not extensively documented, detailed mechanistic investigations on the closely related 4-fluorothiophenol (B130044) using N-chlorosuccinimide (NCS) provide significant insights that are applicable to the title compound. ed.ac.ukacs.org

The reaction of thiophenols with NCS in solvents like dichloromethane (B109758) does not follow a simple, direct chlorination pathway. ed.ac.ukacs.org Instead, the process is characterized by sigmoidal kinetics, indicating a more complex reaction network. The currently accepted mechanism involves an initial slow, direct chlorination of the thiophenol by NCS, which then triggers a faster, indirect pathway. This indirect route involves the in situ generation of a disulfide intermediate and its subsequent cleavage by molecular chlorine (Cl₂), which is transiently produced from the reaction of NCS with hydrogen chloride (HCl). ed.ac.ukacs.org

The key steps in this process, as elucidated for 4-fluorothiophenol, are:

Initial Slow Chlorination: A slow reaction between the thiophenol and NCS to produce a small amount of the corresponding sulfenyl chloride and succinimide.

Disulfide Formation: The newly formed sulfenyl chloride rapidly reacts with another molecule of the thiophenol to generate the corresponding disulfide and HCl.

HCl-Catalyzed Cl₂ Release: The generated HCl catalyzes the release of Cl₂ from NCS.

Rapid Chlorination by Cl₂: The released Cl₂ then rapidly chlorinates the remaining thiophenol to the sulfenyl chloride, producing more HCl and thus accelerating the reaction in an autocatalytic fashion. ed.ac.ukacs.org

| Reactant/Intermediate | Role in Chlorination | Citation |

| This compound | Initial reactant | |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | ed.ac.ukacs.org |

| Bis(2-chloro-4-fluorophenyl) disulfide | Key reaction intermediate | ed.ac.ukacs.org |

| 2-Chloro-4-fluorosulfenyl chloride | Initial product and intermediate | |

| Hydrogen Chloride (HCl) | Catalyst for Cl₂ release | ed.ac.ukacs.org |

| **Molecular Chlorine (Cl₂) ** | Primary chlorinating species in the rapid phase | ed.ac.ukacs.org |

Formation and Reactivity of Disulfide Intermediates

As highlighted in the chlorination mechanism, the disulfide, specifically bis(2-chloro-4-fluorophenyl) disulfide, is a crucial intermediate. ed.ac.ukacs.org Its formation is a key step that connects the initial slow phase of the reaction to the subsequent rapid, autocatalytic phase.

The formation of disulfides from thiols is a common oxidative process. In the context of NCS-mediated chlorination, the disulfide is formed through the condensation of the sulfenyl chloride with the parent thiol. ed.ac.ukacs.org Disulfides themselves can be the target products of thiol oxidation under different reaction conditions, often employing various oxidizing agents.

Photochemical Reactions and Photoinduced Dynamics

The photochemistry of thiophenols is a rich field of study, characterized by processes such as bond cleavage, tautomerization, and complex nonadiabatic dynamics. The presence of halogen atoms on the aromatic ring, as in this compound, can significantly influence these photochemical pathways.

Thiol-to-Thione Phototautomerization Mechanisms

Upon UV irradiation, thiophenols can undergo thiol-to-thione phototautomerization, where the hydrogen atom of the thiol group migrates to a carbon atom on the aromatic ring, forming a thione isomer. This process has been observed for thiophenol and its derivatives. acs.org For 2-chlorothiophenol isolated in a low-temperature argon matrix, UV irradiation primarily leads to the formation of 4-chloro-2,5-cyclohexadiene-1-thione. acs.org This suggests that for this compound, similar phototautomerization pathways are plausible, potentially leading to various thione isomers depending on the position of hydrogen atom migration. The phototautomerism is often reversible, with irradiation at a different wavelength capable of converting the thione back to the thiol. acs.org

Investigation of Photodissociation Pathways and Nonadiabatic Dynamics

A primary photochemical process for thiophenols upon UV excitation is the cleavage of the S-H bond, leading to the formation of a thiophenoxyl radical and a hydrogen atom. This photodissociation is known to proceed via a mechanism mediated by a repulsive πσ* electronic state. rsc.org For substituted thiophenols, including 2-chlorothiophenol and 2-fluorothiophenol, the S-H bond fission occurs via tunneling through an adiabatic barrier under the S₁/S₂ conical intersection seam. rsc.org

The dynamics of this process are nonadiabatic, meaning the system can transition between different electronic potential energy surfaces. Following the initial S-H bond cleavage, the system can bifurcate into either an adiabatic or a nonadiabatic channel at the S₀/S₂ conical intersection, leading to the formation of the thiophenoxyl radical in either its ground (X̃) or first excited (Ã) electronic state. rsc.org The branching ratio between these two electronic states is sensitive to the substitution pattern on the phenyl ring. mpg.de Studies on 2-fluorothiophenol and 2-chlorothiophenol have shown that the intramolecular hydrogen bonding and molecular planarity play a crucial role in directing the nonadiabatic passage of the reactive flux at the conical intersection. conicet.gov.ar

Matrix Isolation Spectroscopy for Characterization of Reactive Intermediates

Matrix isolation spectroscopy is a powerful technique for studying highly reactive species, such as the intermediates formed during photochemical reactions. By trapping the molecules in an inert gas matrix at very low temperatures, their structures and spectroscopic properties can be characterized in detail.

For 2-chlorothiophenol, matrix-isolation IR spectroscopy combined with theoretical calculations has been used to investigate its photoreactions. acs.org In a neon matrix, a five-membered-ring thioketene (B13734457) compound was identified as the major photoproduct, arising from a reaction analogous to the Wolff rearrangement. The intermediate in this process was identified as benzothiirene. In contrast, in an argon matrix, the primary photoproduct was 4-chloro-2,5-cyclohexadiene-1-thione, formed via phototautomerization. acs.org These findings highlight the sensitivity of the photochemical pathways to the matrix environment and provide a basis for predicting the potential reactive intermediates and photoproducts of this compound under similar conditions.

Heterogeneous Catalysis and Surface Reactivity

The interaction of thiols with metal surfaces is of great importance in fields such as catalysis, self-assembled monolayers, and nanotechnology. The sulfur atom of the thiol group readily forms strong bonds with many metal surfaces.

The surface reactivity of halogenated thiophenols has been studied, particularly on gold nanoparticles. aip.orgaip.org When adsorbed on gold nanoparticles, halogenated thiophenols can undergo dehalogenation upon laser illumination. This reaction is driven by localized surface plasmon resonances, which can lead to elevated local temperatures or generate hot charge carriers that initiate the cleavage of the carbon-halogen bond. aip.orgaip.org The reaction rates for different halothiophenols on gold nanoparticles have been found to be surprisingly similar, suggesting that the plasmonic properties of the nanoparticles are a dominant factor in the reaction kinetics. aip.orgaip.org

Plasmon-Mediated Dehalogenation on Metallic Nanoparticles

The dehalogenation of halothiophenols on the surface of illuminated metallic nanoparticles is a key reaction pathway studied to understand plasmon-driven chemistry. aip.org When nanoparticles are illuminated by light, the excitation of LSPRs can decay non-radiatively, leading to the formation of energetic electron-hole pairs. aip.orgaip.org These "hot" electrons can be transferred to adsorbed molecules, such as this compound, initiating chemical transformations like the cleavage of carbon-halogen bonds. aip.orgacs.org

Two primary mechanisms are proposed for this dehalogenation process:

Hot-Electron Transfer: The transfer of a hot electron from the metallic nanoparticle to an adsorbed halothiophenol molecule can form a transient negative ion. aip.orgacs.org This anionic species may then undergo dissociative electron attachment, leading to the cleavage of the carbon-halogen (C-X) bond. aip.org

Thermal Effects: The non-radiative decay of plasmons also generates significant localized heat on the nanoparticle surface. aip.org This elevated temperature can provide the necessary thermal energy to overcome the activation barrier for C-X bond scission. aip.org

In studies on related compounds like 4-chlorothiophenol (B41493) (4-ClTP) and 4-fluorothiophenol (4-FTP) on gold (Au) and silver (Ag) nanoparticles, both mechanisms are considered to play a role. aip.orgaip.orgacs.org The reaction can lead to the formation of thiophenol (TP) through hydro-dehalogenation or dimerization products like 4,4'-biphenyldithiol (B1196716) (BPDT). acs.orgacs.org For instance, on Ag nanoparticles, the dehalogenation of aryl halides involves the formation of a transient anion and localized heating, which promotes bond dissociation. acs.org The resulting radical can then either be reduced to form thiophenol or couple with another radical to form a dimer. acs.org

The efficiency of dehalogenation is highly dependent on the specific halogen. Studies on various 4-halothiophenols have shown that reactivity generally decreases with increasing C-X bond strength (C-Br > C-Cl > C-F). acs.orgacs.org While C-Br bonds are readily cleaved, and C-Cl bonds show partial activation, C-F bonds are often found to be inert under similar conditions due to their high bond dissociation energy. acs.orgacs.org This suggests that in this compound, the C-Cl bond would be the primary site for plasmon-mediated dehalogenation, while the C-F bond would likely remain intact.

Influence of Substrate Material Properties on Reaction Kinetics

The properties of the metallic nanoparticle substrate are a critical factor in determining the kinetics of plasmon-mediated reactions. aip.orgaip.org The material, size, and shape of the nanoparticles dictate their plasmonic properties, which in turn influence the efficiency of hot carrier generation and heat production. aip.orgnih.gov

Research comparing the dehalogenation of halothiophenols on gold (Au) and silver (Ag) nanoparticles has revealed significant differences in reaction kinetics and outcomes. aip.orgaip.org On Ag nanoparticles, a strong dependency on the halogen species has been observed, indicating that a hot-electron-driven mechanism is dominant. aip.org In contrast, studies on Au nanoparticles have shown surprisingly similar reaction rates for different halothiophenols (4-BrTP, 4-ClTP, and 4-FTP), despite the significant differences in their C-X bond dissociation energies. aip.orgresearchgate.net This suggests that for Au nanoparticles, the reaction kinetics are determined more by the properties of the substrate itself—specifically, the efficiency of plasmon absorption and subsequent heating—rather than the properties of the adsorbed molecule. aip.orgaip.org

The table below summarizes the apparent reaction rate constants for the decomposition of different 4-halothiophenols on Au nanoparticles under 633 nm laser illumination, illustrating the limited dependence of the kinetics on the halogen atom in this system. aip.org

| Compound | C-X Bond Dissociation Energy (kJ/mol) | Apparent Rate Constant (k) (s-1) |

|---|---|---|

| 4-fluorothiophenol (4-FTP) | 510 | 0.019 |

| 4-chlorothiophenol (4-ClTP) | 402 | 0.016 |

| 4-bromothiophenol (4-BrTP) | 339 | 0.019 |

Data adapted from a study on plasmonic reactivity on gold nanoparticles, which determined the apparent rate constant under illumination with 633 nm light. aip.org

These findings indicate that the choice of substrate material and the tuning of its plasmonic response via the excitation wavelength are crucial for controlling the rate and efficiency of dehalogenation reactions for compounds like this compound. aip.orgaip.org

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the frequencies of absorbed or scattered light, a unique vibrational fingerprint of the compound can be obtained.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber and serves as a characteristic fingerprint. While a specific experimental spectrum for 2-Chloro-4-fluorothiophenol is not detailed in the available literature, its key absorptions can be predicted based on its functional groups and data from analogous compounds like 2-fluoro thiophenol. researchgate.net

Key expected vibrational modes include:

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹.

Aromatic C-H Stretch: These typically appear as a group of bands above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Strong absorptions are anticipated in the 1475-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring. researchgate.net

C-F Stretch: A strong, distinct band is expected in the 1220-1270 cm⁻¹ range due to the highly polar carbon-fluorine bond. researchgate.net

C-Cl Stretch: A moderate to strong band is expected in the fingerprint region, typically between 700-800 cm⁻¹.

C-S Stretch: This vibration usually produces a weak absorption in the 600-800 cm⁻¹ range. researchgate.net

Conformational studies can be performed by analyzing subtle shifts in these vibrational frequencies under different conditions, which can indicate changes in the orientation of the thiol group relative to the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| C=C Ring Stretch | 1475 - 1600 | Strong |

| C-F Stretch | 1220 - 1270 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

| C-S Stretch | 600 - 800 | Weak |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It relies on changes in the polarizability of a molecule during vibration. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-S and C-Cl bonds. researchgate.net

Expected prominent Raman signals include:

Aromatic Ring Breathing Modes: These symmetric vibrations typically give rise to strong, sharp signals.

C-S and C-Cl Stretching: These bonds, while visible in IR, often produce stronger and more easily identifiable signals in Raman spectra.

Comparing the Raman and IR spectra helps to provide a more complete assignment of all fundamental vibrational modes of the molecule, confirming its structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for the thiol proton and the three aromatic protons.

Thiol Proton (-SH): A single peak, whose chemical shift can vary depending on solvent and concentration but is typically found between 3.0-4.0 ppm.

Aromatic Protons: Three signals would appear in the aromatic region (typically 6.5-8.0 ppm). Their exact chemical shifts and splitting patterns (multiplicities) would be determined by their position relative to the electron-withdrawing chloro and fluoro substituents and the thiol group. The protons will exhibit coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling), leading to complex splitting patterns such as doublets of doublets.

Fluorine (¹⁹F) NMR: ¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent probe for fluorinated compounds. nih.gov

The spectrum would show a single resonance for the fluorine atom.

The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing chloro and thiol substituents. colorado.edu

This signal would be split into a multiplet due to coupling with the two ortho-protons and the one meta-proton, providing confirmation of the substitution pattern on the benzene ring.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -SH | ~3.0 - 4.0 | Singlet (s) |

| ¹H | Aromatic C-H | ~6.5 - 8.0 | Multiplets (m) or Doublet of Doublets (dd) |

| ¹⁹F | Ar-F | Variable (referenced to CFCl₃) | Multiplet (m) |

NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for real-time reaction monitoring in flow chemistry and batch processes. nih.govresearchgate.net The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus allow for unambiguous tracking of reactants, intermediates, and products containing fluorine. nih.govresearchgate.net

For this compound, one could monitor its synthesis or subsequent conversion by setting up an in-line NMR experiment. cncb.ac.cn By acquiring spectra at regular intervals, the appearance of the characteristic ¹⁹F signal of the product or the disappearance of the reactant's signal can be quantified. This data allows for the direct calculation of reaction rates and the optimization of parameters like temperature, pressure, and catalyst loading, providing detailed kinetic insights into the chemical transformation. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would exhibit several key features:

Molecular Ion Peak (M⁺): The molecular weight of the compound is approximately 162.61 g/mol . fishersci.ca The mass spectrum would show a molecular ion peak at m/z 162. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak (M+2) would be observed at m/z 164 with an intensity roughly one-third of the M⁺ peak. nist.gov

Fragmentation Patterns: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Common fragmentation pathways for this molecule would likely include the loss of:

A thiol radical (-•SH), resulting in a fragment at m/z 129/131.

A chlorine radical (-•Cl), leading to a fragment at m/z 127.

A fluorine atom (-•F), though less common, would result in a fragment at m/z 143/145.

These fragmentation patterns provide corroborating evidence for the molecular structure deduced from other spectroscopic methods.

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₆H₄³⁵ClFS]⁺ | Molecular Ion (M⁺) | 162 |

| [C₆H₄³⁷ClFS]⁺ | Isotopic Molecular Ion (M+2) | 164 |

| [C₆H₄FS]⁺ | Loss of •Cl | 127 |

| [C₆H₃³⁵ClF]⁺ | Loss of •SH | 129 |

| [C₆H₃³⁷ClF]⁺ | Loss of •SH (³⁷Cl isotope) | 131 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Systems

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and thermally labile compounds. For this compound, which possesses an acidic thiol proton, ESI-MS in negative ion mode would be highly effective. In this mode, the molecule readily deprotonates to form the thiolate anion, [C₆H₃ClFS]⁻.

The primary application of ESI-MS for this compound would be its detection and identification within complex mixtures, such as reaction monitoring or environmental sample analysis. The high sensitivity and mass accuracy of ESI-MS coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap) allow for the determination of the elemental composition from the exact mass of the molecular ion.

Key Analytical Insights from ESI-MS:

Molecular Weight Confirmation: Detection of the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to the calculated exact mass of the thiolate anion.

Isotopic Pattern Analysis: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two prominent peaks separated by approximately 2 Da, with the peak corresponding to the ³⁵Cl isotope being three times more intense than the one for the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Complex Mixture Analysis: When coupled with liquid chromatography (LC-ESI-MS), it allows for the separation and identification of this compound from isomers, precursors, and byproducts in a single analytical run.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile compounds. Given its boiling point of 86-88 °C at 15 mmHg, this compound is well-suited for GC-MS analysis. fishersci.pt This method is crucial for assessing the purity of a sample and identifying trace-level impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules (typically via electron ionization), separates the resulting ions by their mass-to-charge ratio, and records their relative abundance.

The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of specific bonds. This fragmentation pattern is highly reproducible and serves to confirm the molecule's structure. GC-MS is highly effective for quantifying purity by comparing the peak area of the main compound to the total area of all detected peaks.

| Compound | Plausible Identity | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Impurity 1 | 4-Fluorothiophenol (B130044) | < 1.0 | 128, 127, 100 |

| Main Compound | This compound | 1.0 | 164/162 (M⁺), 127, 99 |

| Impurity 2 | Isomer (e.g., 3-Chloro-4-fluorothiophenol) | ~1.0 | 164/162 (M⁺), 127, 99 |

| Impurity 3 | Dichlorofluorobenzene (precursor) | > 1.0 | 166/164/162 (M⁺), 129/127 |

Rotational Spectroscopy for Gas-Phase Structural Determination and Internal Dynamics

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, provides extraordinarily precise information about the geometry and internal dynamics of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, the principal moments of inertia can be determined with very high accuracy, which in turn allows for the calculation of precise molecular structures.

Fourier Transform Microwave (FTMW) Spectroscopy for Conformational Isomerism

For this compound, the primary source of conformational isomerism is the internal rotation of the thiol (-SH) group around the C-S bond. This rotation gives rise to two distinct planar conformers: a syn-periplanar (or cis) form, where the S-H bond is oriented toward the adjacent chlorine atom, and an anti-periplanar (or trans) form, where the S-H bond is directed away from the chlorine atom.

These two conformers have different moments of inertia and, consequently, will exhibit unique rotational spectra. FTMW spectroscopy is sensitive enough to distinguish between these conformers, even if one is significantly more stable and thus more populated than the other. researchgate.netumanitoba.ca By analyzing the recorded spectra, a set of rotational constants (A, B, and C) can be determined for each conformer. These constants are inversely related to the molecule's moments of inertia and serve as a basis for structural determination. Studies on analogous molecules like 2-fluorothiophenol (B1332064) have successfully used this technique to identify and characterize cis and trans conformers. researchgate.netumanitoba.ca It is expected that for this compound, the syn conformer would be stabilized by a weak intramolecular interaction.

| Conformer | Description | Predicted Relative Energy (kJ/mol) | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|---|---|

| syn-periplanar | S-H bond oriented towards Cl atom | 0 (most stable) | 2550 | 980 | 710 |

| anti-periplanar | S-H bond oriented away from Cl atom | ~4-6 | 2610 | 975 | 705 |

Barrier Determination for Internal Rotation Phenomena

The two conformers of this compound are interconverted by the internal rotation of the thiol group. This rotation is not free but is hindered by a potential energy barrier. The height of this barrier can be determined from the rotational spectrum. If the barrier is sufficiently low, quantum mechanical tunneling can occur, leading to a splitting of the rotational energy levels. This splitting is observable in the FTMW spectrum as a doubling of the rotational transitions.

The magnitude of this splitting is directly related to the height of the rotational barrier. By analyzing the pattern and magnitude of these splittings, the potential energy surface governing the internal rotation can be modeled, and the barrier height (often denoted as V₂) can be precisely calculated. researchgate.net For substituted thiophenols, these barriers are typically on the order of a few kJ/mol. This information provides fundamental insight into the forces governing molecular shape and flexibility. researchgate.net

X-ray Based Spectroscopic and Diffraction Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. researchgate.net

When a sample of this compound (for instance, adsorbed on a substrate) is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these emitted electrons is measured. The binding energy of each electron can then be determined using the equation:

E_binding = E_photon - E_kinetic

Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the oxidation state and local chemical environment of the atom. mdpi.com For this compound, XPS can be used to:

Confirm the presence of C, S, Cl, and F on a surface.

Determine the chemical state of each element. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-S, C-Cl, and C-F bonds.

Verify the integrity of the thiol group by analyzing the S 2p spectrum, which would show a characteristic doublet (2p₃/₂ and 2p₁/₂) at a binding energy typical for a thiol bonded to an aromatic ring.

| Core Level | Element | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| C 1s | Carbon | ~284-288 | Differentiation of C-C, C-H, C-S, C-Cl, C-F bonds |

| S 2p | Sulfur | ~163-165 | Confirms thiol (-SH) chemical state |

| Cl 2p | Chlorine | ~199-201 | Confirms covalent C-Cl bond |

| F 1s | Fluorine | ~686-688 | Confirms covalent C-F bond |

Single Crystal X-ray Diffraction for Solid-State Structure (e.g., in derivatives or complexes)

While the solid-state structure of this compound in its pure form has not been extensively reported, single-crystal X-ray diffraction has been successfully employed to elucidate the three-dimensional arrangement of atoms in its derivatives. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications in materials science and medicinal chemistry.

A notable example is the structural analysis of the chalcone (B49325) derivative, (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. nih.gov The study of this molecule, which incorporates the 2-chloro-4-fluorophenyl moiety, offers valuable insights into the influence of the substituent pattern on the crystal packing and molecular conformation.

The crystal structure of this derivative was determined to be in the monoclinic space group P21/c. The analysis revealed a non-planar molecular conformation, with a dihedral angle of 12.9(2)° between the planes of the 2-chloro-4-fluorophenyl and the dichlorothiophene rings. nih.gov This deviation from planarity is influenced by the steric and electronic effects of the substituents on the aromatic rings.

The detailed crystallographic data for this derivative are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H6Cl3FOS |

| Formula Weight | 335.60 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9564(8) |

| b (Å) | 22.755(4) |

| c (Å) | 15.251(3) |

| β (°) | 97.36(3) |

| Volume (ų) | 1363.3(5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.677 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| CCDC No. | 1036795 |

This detailed structural information on a key derivative underscores the utility of single-crystal X-ray diffraction in characterizing compounds containing the this compound scaffold. Such data is foundational for computational modeling, understanding structure-activity relationships, and designing new materials with tailored properties.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Fluorothiophenol

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. esqc.orgcond-mat.de It is used to determine the ground-state electronic properties of molecules by calculating the electron density, rather than the complex many-electron wavefunction. esqc.orgcond-mat.de Functionals such as B3LYP and MPWB1K are commonly paired with basis sets like 6-31G, 6-311G, or aug-cc-pVTZ to optimize molecular geometries and predict properties like dipole moments, bond lengths, bond angles, and vibrational frequencies. nih.govresearchgate.netresearchgate.net

For halogenated thiophenols, DFT calculations are crucial for understanding how substituents (like chlorine and fluorine) influence the electronic structure of the benzene (B151609) ring and the thiol group. For instance, studies on 2-chlorophenol (B165306) and its derivatives using the B3LYP functional have successfully optimized molecular structures and analyzed charge transfer phenomena through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. nih.gov Similar studies on 2,4-dichlorothiophenol have employed the MPWB1K functional to investigate reaction precursors. mdpi.comnih.gov These methods allow for the precise calculation of structural parameters and thermodynamic data, which are essential for predicting reactivity.

Table 5.1.1: DFT-Calculated Ground State Properties of Related Thiophenols Note: This table presents data for analogous compounds to illustrate the outputs of DFT calculations, as specific data for 2-chloro-4-fluorothiophenol is not readily available.

| Compound | Method (Functional/Basis Set) | Property | Calculated Value | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | B3LYP/6-311++G** | Dipole Moment | 1.33 D | nih.gov |

| 2-Fluorothiophenol (B1332064) (cis-conformer) | MP2/6-311++G(2d,2p) | Energy relative to trans | -3.88 kJ/mol | researchgate.net |

| Thiophenol | B3LYP/aug-cc-pVTZ | C-S Bond Length | 1.770 Å | researchgate.net |

| Thiophenol | B3LYP/aug-cc-pVTZ | S-H Bond Length | 1.330 Å | researchgate.net |

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. mdpi.comrsc.org It is an extension of DFT used to calculate the properties of electronic excited states, such as their energies and lifetimes. mdpi.com A primary application of TD-DFT is the simulation of UV-Visible absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths, which represent the intensity of the absorption bands. researchgate.netyoutube.com

Studies on substituted thiophenols utilize TD-DFT to predict how different functional groups affect the absorption wavelengths (λmax). For example, investigations into meta-fluorothiophenol have employed TD-DFT with various functionals (like TD-M062X and TD-ωB97XD) to simulate its UV photoabsorption spectrum and analyze the nature of its excited states. iku.edu.tr Similarly, the photodissociation dynamics of para-substituted thiophenols have been explored by identifying the key excited states, such as the 1¹ππ* and 1¹πσ* states, which govern the S-H bond cleavage. acs.org These calculations are critical for understanding photochemical reaction mechanisms. iku.edu.tr

Table 5.1.2: TD-DFT Calculated Excitation Energies for Substituted Thiophenols Note: This table presents illustrative data for related compounds. The choice of functional and solvent model can significantly impact the results.

| Compound | Method | Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Reference |

|---|---|---|---|---|---|

| meta-Fluorothiophenol | TD-τ-HCTHhyb | S0 → S1 | ~271 | ~0.03 | iku.edu.tr |

| meta-Fluorothiophenol | TD-τ-HCTHhyb | S0 → S2 | ~238 | ~0.10 | iku.edu.tr |

| p-Fluorothiophenol | (Not Specified) | S0 → 1¹ππ* | ~280 | (Not Specified) | acs.org |

Reaction Mechanism Predictions and Kinetic Simulations

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, mapping the energetic pathways from reactants to products, and calculating the speed at which these reactions occur.

A Potential Energy Surface (PES) is a mathematical landscape that maps the potential energy of a system as a function of its geometric coordinates. mdpi.com By exploring the PES, chemists can identify stable molecules (reactants, intermediates, products) which correspond to energy minima, and the transition states that connect them, which are saddle points on the surface. mdpi.com The energy difference between the reactants and a transition state is the activation energy or potential barrier of a reaction step.

For chlorothiophenols, PES mapping has been instrumental in understanding their formation and degradation pathways, particularly in combustion processes that form pollutants like polychlorinated thianthrenes (PCTAs) and dibenzothiophenes (PCDTs). mdpi.commdpi.com Theoretical studies on the reactions of chlorothiophenol congeners with H and OH radicals have constructed detailed potential energy surfaces at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory to map out all feasible reaction channels and identify the rate-determining steps. semanticscholar.org

Table 5.2.1: Calculated Potential Barriers for Reactions of 2,4-Dichlorothiophenol (2,4-DCTP) Note: This table shows example activation energies for reaction steps in the formation of pollutants from a related chlorothiophenol, illustrating the application of PES mapping.

| Reaction Step | Description | Calculated Potential Barrier (kcal/mol) | Reference |

|---|---|---|---|

| IM3 → 2,7-DCTA + Cl | Intramolecular Cl elimination | 30.7 | mdpi.com |

| IM4 → 1,3,8-TCTA + H | Intramolecular H elimination | 47.1 | mdpi.com |

| IM11 → P11 + HCl | HCl elimination | 44.5 | mdpi.com |

Once a transition state has been identified on the PES, Transition State Theory (TST) can be used to estimate the rate constant of the corresponding elementary reaction. umd.edu TST provides a framework for calculating the rate based on the properties of the reactants and the transition state. umd.edu More advanced methods, such as Canonical Variational Transition-State (CVT) theory, refine this by locating the optimal transition state along the reaction path, and often include corrections for quantum mechanical tunneling, such as the Small Curvature Tunneling (SCT) method, which is important for reactions involving the transfer of light atoms like hydrogen. mdpi.comsemanticscholar.org

This approach has been successfully applied to the gas-phase reactions of chlorothiophenols. For example, the rate constants for the formation of various pollutants from 2,4-dichlorothiophenol and 2,4,6-trichlorothiophenol have been calculated using the CVT/SCT method over a wide temperature range (600–1200 K). mdpi.comnih.gov These theoretical kinetics provide crucial data for combustion models and help explain the observed distribution of environmental pollutants. nih.govmdpi.com

Table 5.2.2: Example Calculated Rate Constants for Reactions of 2,4-Dichlorothiophenol at 1000 K Note: This table provides examples of theoretically determined rate constants for a related compound, showcasing the output of TST/CVT calculations.

| Reaction | Description | Rate Constant k(T) at 1000 K (s⁻¹) | Reference |

|---|---|---|---|

| IM3 → 2,7-DCTA + Cl | Cl elimination from intermediate 3 | 5.49 × 10⁸ | mdpi.com |

| IM4 → 1,3,8-TCTA + H | H elimination from intermediate 4 | 5.99 × 10⁵ | mdpi.com |

Quantum Chemical Investigations of Conformational Landscapes

Many molecules, including this compound, can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. The study of the energies and geometries of these different conformers constitutes a conformational analysis. For substituted thiophenols, the primary conformational flexibility arises from the rotation of the thiol (-SH) group relative to the benzene ring.

Quantum chemical calculations are essential for exploring the conformational landscape. By systematically rotating the C-C-S-H dihedral angle and performing geometry optimizations at each step, a potential energy profile for the rotation can be generated. These calculations can identify the most stable conformers (energy minima) and the energy barriers to interconversion between them (rotational barriers). For ortho-substituted thiophenols like 2-fluorothiophenol, two planar conformers are typically expected: a cis form, where the S-H bond points towards the substituent, and a trans form, where it points away. researchgate.netresearchgate.net Ab initio calculations for 2-fluorothiophenol have shown that the cis conformer is stabilized by a weak intramolecular interaction. researchgate.net For meta-substituted fluorothiophenol, where such an interaction is absent, the energy difference between conformers is predicted to be extremely small. iku.edu.tr

Table 5.3.1: Calculated Conformational Properties of Substituted Thiophenols Note: This table presents data for related compounds to illustrate the results of computational conformational analysis.

| Compound | Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| 2-Fluorothiophenol | MP2/6-311++G(2d,2p) | Relative energy of cis vs. trans | -3.88 kJ/mol | researchgate.net |

| meta-Fluorothiophenol | B3LYP/6-311++G(2d,2p) | Rotational Barrier (cis → trans) | 4.49 kJ/mol | iku.edu.tr |

| 4-Fluorothiophenol (B130044) | (Experimental, derived from microwave spectra and ab initio calculations) | Barrier to internal rotation (V₂) | 62.5 cm⁻¹ (0.75 kJ/mol) | researchgate.net |

| Thiophenol | (Experimental, derived from microwave spectra and ab initio calculations) | Barrier to internal rotation (V₂) | 277 cm⁻¹ (3.31 kJ/mol) | researchgate.net |

Applications and Functionalization in Specialized Chemical Fields

Role in Organic Synthesis as a Versatile Intermediate

2-Chloro-4-fluorothiophenol has been identified as a reactant in the synthesis of specific organic molecules, suggesting its role as a building block in the construction of more complex chemical structures.

The primary documented application of this compound is in the synthesis of therapeutic agents. For instance, it is used as a starting material in the preparation of aryl carbonyl derivatives that act as glucokinase activators, which are of interest in the treatment of metabolic disorders. google.com In this context, the thiophenol moiety undergoes nucleophilic aromatic substitution, demonstrating its utility in forming carbon-sulfur bonds, a key step in the synthesis of the target pharmaceutical compounds.

Additionally, it is listed as a potential reagent in the synthesis of herbicidal glutarimides, indicating its potential as a building block in the agrochemical industry. google.com

There is a documented instance of this compound being involved in a reaction exhibiting "remarkable chemoselectivity". However, the specific details of the reaction, the substrates involved, and the nature of the chemo- and regioselective control are not extensively elaborated in the available public documents. The inherent reactivity of the thiol group, along with the electronic effects of the chloro and fluoro substituents on the aromatic ring, suggests that this compound could be amenable to selective functionalization under controlled reaction conditions. The positions ortho and meta to the thiol group, and ortho to the fluorine and chlorine atoms, present distinct electronic environments that could be exploited for regioselective transformations.

Pharmaceutical and Agrochemical Chemistry

This compound serves as a versatile intermediate in the synthesis of complex organic molecules, finding potential applications in both the pharmaceutical and agrochemical sectors. Its distinct substitution pattern, featuring chlorine, fluorine, and a reactive thiol group, allows for diverse chemical modifications, making it a valuable building block for creating novel bioactive compounds.

Design and Synthesis of Bioactive Molecules and Drug Candidates

While direct incorporation of this compound as a standalone drug candidate is not extensively documented, its structural motif is of significant interest in medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring can enhance the metabolic stability and lipophilicity of a molecule, properties that are often desirable in drug design. The thiol group provides a reactive handle for a variety of chemical transformations, allowing for its integration into larger, more complex molecular architectures.

The analogous compound, 2-chloro-4-fluorophenol, is a known intermediate in the production of various pharmaceutical and agricultural agents. google.com This suggests that this compound could similarly be employed in the synthesis of thioether derivatives with potential biological activity. The synthesis of such derivatives often involves the S-alkylation or S-arylation of the thiophenol, leading to the formation of a diverse range of compounds that can be screened for various therapeutic activities.

General synthetic strategies that can be employed to incorporate the 2-chloro-4-fluorothiophenyl moiety into larger molecules include:

Nucleophilic Substitution: The thiolate anion, readily formed by deprotonation of the thiol group, can act as a potent nucleophile in reactions with alkyl halides, epoxides, and other electrophilic species.

Metal-Catalyzed Cross-Coupling Reactions: The thiol group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form carbon-sulfur bonds.

Thiol-Ene and Thiol-Yne Reactions: These "click" reactions provide an efficient and atom-economical method for the functionalization of the thiol group with alkenes and alkynes, respectively.

These synthetic routes can lead to the generation of libraries of compounds containing the 2-chloro-4-fluorothiophenyl scaffold, which can then be evaluated for their potential as drug candidates in various disease areas.

Ligand Development for Targeted Biological Systems

The development of ligands that can selectively bind to specific biological targets is a cornerstone of modern drug discovery. While there is no direct evidence of this compound itself being used as a targeting ligand, its derivatives have the potential to be developed for such purposes. The electronic properties of the substituted aromatic ring and the ability of the sulfur atom to coordinate with metal ions in metalloenzymes could be exploited in the design of targeted inhibitors.

The principles of ligand design often involve the strategic placement of functional groups that can interact with the active site of a target protein through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The 2-chloro-4-fluorophenylthio moiety can be incorporated into a larger molecular scaffold to optimize these interactions. For instance, it could be attached to a known pharmacophore to enhance its binding affinity or selectivity for a particular biological target.

Environmental Chemistry and Degradation Studies

The environmental fate of this compound is of interest due to the presence of halogen substituents, which can influence its persistence and transformation in various environmental compartments. Understanding its potential to form hazardous byproducts and its susceptibility to degradation is crucial for assessing its environmental impact.

Formation Pathways of Polychlorinated Dibenzothiophenes (PCDTs) and Related Compounds

Chlorinated thiophenols are recognized as precursors in the formation of polychlorinated dibenzothiophenes (PCDTs), a class of sulfur-containing compounds that are structurally related to the highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). The formation of PCDTs can occur during thermal processes, such as waste incineration, where chlorinated organic materials are present.

Theoretical studies on the formation of PCDTs from 2-chlorothiophenol (B146423) suggest that the process can proceed through the coupling of chlorothiophenoxy radicals. It is plausible that this compound could undergo similar reactions, potentially leading to the formation of mixed chloro-fluoro-dibenzothiophenes. The presence of a fluorine atom may influence the reaction pathways and the types of congeners formed.

Abiotic and Biotic Transformation Mechanisms in Environmental Compartments

The environmental degradation of this compound can occur through both abiotic and biotic pathways.

Abiotic Transformation:

Photodegradation: Aromatic compounds containing halogen atoms can undergo photolysis in the presence of sunlight. The carbon-chlorine and carbon-fluorine bonds can be cleaved by ultraviolet radiation, leading to the formation of reactive radical species. The presence of photosensitizers in the environment, such as dissolved organic matter, can enhance the rate of photodegradation. nih.govresearchgate.net

Biotic Transformation:

The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their removal from the environment. eurochlor.orgnih.govnih.govnih.gov The presence of both chlorine and fluorine on the aromatic ring of this compound presents a challenge for microbial degradation due to the strength of the carbon-halogen bonds.

Aerobic Degradation: Under aerobic conditions, bacteria may utilize oxygenases to initiate the degradation process. nih.gov This can lead to the hydroxylation of the aromatic ring and subsequent ring cleavage. The dehalogenation can occur either before or after ring opening.

Anaerobic Degradation: In anaerobic environments, reductive dehalogenation is a common pathway for the degradation of chlorinated aromatic compounds. eurochlor.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom. The ability of microorganisms to reductively dehalogenate fluorinated aromatic compounds has also been observed. researchgate.net It is possible that this compound could be sequentially dehalogenated under anaerobic conditions.

The specific microbial consortia and enzymatic pathways involved in the degradation of this compound have not been extensively studied. However, research on the degradation of other fluorinated and chlorinated aromatic compounds provides a framework for understanding its potential environmental fate. mdpi.comnih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 2 Chloro 4 Fluorothiophenol

Novel Synthetic Methodologies and Catalytic Transformations

The development of efficient and selective synthetic routes to 2-Chloro-4-fluorothiophenol and its derivatives is paramount for enabling further research and application. Future investigations are expected to focus on innovative methodologies that offer improved yields, reduced environmental impact, and greater functional group tolerance compared to traditional methods.

One promising avenue lies in the advancement of catalytic transformations. While classical methods for synthesizing thiophenols often involve the reduction of sulfonyl chlorides or diazotization reactions followed by treatment with a sulfur source, modern catalysis offers more elegant solutions. Future research could explore transition-metal-catalyzed C-S bond formation reactions, such as those employing palladium or copper catalysts, to directly introduce the thiol group onto a pre-functionalized 2-chloro-4-fluoro-benzene scaffold. These methods could offer higher selectivity and milder reaction conditions.

Furthermore, the exploration of flow chemistry for the synthesis of this compound presents an opportunity for enhanced process control and safety, particularly when dealing with potentially odorous and reactive sulfur compounds. The development of novel catalytic systems compatible with flow reactors could enable on-demand production and facile optimization of reaction parameters.

Catalytic transformations involving the thiol group of this compound are also a fertile ground for future research. This includes the development of selective oxidation catalysts to access the corresponding sulfonyl halides, which are valuable intermediates in medicinal chemistry and materials science. Additionally, stereoselective catalytic additions of the thiol to unsaturated systems could open pathways to novel chiral organosulfur compounds.

Advanced Spectroscopic Probes for Real-Time Reaction Dynamics

Understanding the intricate reaction mechanisms and dynamics of this compound requires the application of advanced spectroscopic techniques capable of real-time monitoring. Future research will likely leverage these tools to gain unprecedented insights into the transient intermediates and transition states that govern its reactivity.

Time-resolved spectroscopy, including pump-probe techniques, could be employed to study the photophysical and photochemical properties of this compound. For instance, investigating the dynamics of the S-H bond cleavage upon photoexcitation can provide fundamental data on its photoreactivity. The influence of the chloro and fluoro substituents on the electronic excited states and subsequent reaction pathways would be a key area of investigation.

In the context of reaction monitoring, in-situ spectroscopic methods such as ReactIR (Infrared) and Raman spectroscopy are poised to play a crucial role. These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical transformation, allowing for detailed kinetic analysis and mechanistic elucidation. For example, monitoring the progress of a catalytic cross-coupling reaction involving this compound can help in optimizing catalyst performance and identifying potential deactivation pathways.

The application of advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY), will also be instrumental in characterizing the products of new reactions and in studying non-covalent interactions involving this compound.

Integrated Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental studies is a powerful paradigm for accelerating the discovery and development of new chemical entities and materials. For this compound, integrated approaches will be crucial for building predictive models of its reactivity and properties.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. These calculations can provide insights into the effects of the chloro and fluoro substituents on the acidity of the thiol proton, the nucleophilicity of the sulfur atom, and the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, computational modeling can be used to predict spectroscopic signatures (e.g., NMR and IR spectra), aiding in the identification of new compounds.

A key area for future research is the development of predictive models for reaction outcomes. By combining computational transition state analysis with experimental kinetic data, it is possible to build models that can predict the feasibility and selectivity of new catalytic transformations involving this compound. Machine learning algorithms, trained on datasets of known reactions, could further enhance the predictive power of these models.

This integrated approach will not only deepen the fundamental understanding of this compound's chemistry but also guide the rational design of new experiments, thereby reducing the time and resources required for discovery.

Exploration of New Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of functional groups in this compound makes it a promising building block for a variety of advanced materials and applications in interdisciplinary fields. Future research is expected to uncover novel uses for this compound in areas beyond traditional chemical synthesis.

In materials science, the thiol group provides a versatile handle for anchoring the molecule to surfaces, such as gold nanoparticles, or for incorporation into polymers. The presence of fluorine can impart desirable properties such as increased thermal stability, hydrophobicity, and altered electronic characteristics. Consequently, this compound could find applications in the development of self-assembled monolayers (SAMs) for modifying electrode surfaces, functional coatings, and advanced polymers with tailored properties.

The biological and medicinal chemistry fields also present significant opportunities. Thiophenols are known to interact with various biological targets, and the presence of halogen atoms can influence pharmacokinetic and pharmacodynamic properties. Future research could explore the potential of this compound derivatives as enzyme inhibitors, probes for biological imaging, or as scaffolds for the development of new therapeutic agents. The ability of the thiol group to participate in disulfide bonding or to coordinate with metal ions in metalloenzymes is a particularly interesting aspect to investigate.

Furthermore, the intersection of materials science and biology could lead to the development of novel biosensors or drug delivery systems based on this compound-functionalized nanomaterials. The exploration of these interdisciplinary applications will require collaboration between chemists, materials scientists, and biologists to fully realize the potential of this versatile molecule.

Q & A

Q. What are the recommended synthesis routes for 2-Chloro-4-fluorothiophenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of thiophenol derivatives. For chloro-fluoro substitution, sequential electrophilic substitution or directed ortho-metalation strategies are applicable. Key steps include:

Substrate Preparation : Start with 4-fluorothiophenol to introduce the fluorine group.

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.4).

- Optimization : Adjust stoichiometry (1.2–1.5 eq chlorinating agent) and reaction time (2–4 hrs) to balance yield and purity.

Q. What analytical techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons split by substituents (δ 6.8–7.5 ppm). Fluorine-induced deshielding splits chloro-adjacent protons into doublets .

- ¹³C NMR : Identify C-Cl (δ 125–130 ppm) and C-F (δ 150–160 ppm) carbons .

- IR Spectroscopy :

- S-H stretch at ~2550 cm⁻¹ (thiol group) and C-Cl/C-F stretches at 700–800 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 162 (M⁺) with fragments at m/z 127 (loss of Cl) and m/z 109 (loss of F) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Wash with soap/water; remove contaminated clothing.

- Eye Exposure : Rinse with water for 15 minutes .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the vibrational frequencies and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3-LYP/6-311G(d,p) basis set to compute harmonic vibrational frequencies. Apply scaling factors (0.967–0.975) to align with experimental IR data .

- Electronic Properties : HOMO-LUMO gaps calculated via DFT reveal nucleophilic/electrophilic sites. For this compound, HOMO localizes on the thiol group, while LUMO resides on the chloro-fluoro ring .

- Example Computational Workflow :

| Step | Method | Basis Set | Output |

|---|---|---|---|

| Geometry Optimization | B3-LYP | 6-311G(d,p) | Energy-minimized structure |

| Frequency Calculation | B3-LYP | 6-311G(d,p) | Scaled vibrational frequencies |

| Frontier Orbital Analysis | TD-DFT | 6-311+G(df,pd) | HOMO-LUMO gap (eV) |

Q. What are the mechanisms underlying the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Activation : Electron-withdrawing Cl and F groups activate the aromatic ring toward SNAr.

- Intermediate : Meisenheimer complex formation is rate-determining. Use kinetic studies (UV-Vis monitoring) to confirm intermediate stability .

- Leaving Group : Thiolate (S⁻) acts as the leaving group. Substituent effects (Cl vs. F) alter reaction rates—fluorine’s ortho-directing effect accelerates substitution .

Q. How does the crystal structure of this compound derivatives inform their chemical behavior?

- Methodological Answer :

- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., Cu-Kα radiation, λ = 1.54178 Å) reveals bond lengths and angles. For example, C-Cl (1.72 Å) and C-F (1.34 Å) distances correlate with σ-electron withdrawal .

- Packing Analysis : Intermolecular S-H···O/F interactions influence solubility and melting points. Use Mercury software to visualize hydrogen-bonding networks .

Q. What experimental approaches are used to assess the environmental toxicity and degradation pathways of this compound?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100.

- Degradation Studies :

- Photolysis : Exclude UV light (λ > 290 nm) to simulate sunlight degradation. Monitor via HPLC .

- Biodegradation : Use activated sludge models (OECD 301F) to assess microbial breakdown. Measure half-life (t₁/₂) under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。